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molecular formula C6H5IO2S B8445929 4-Iodo-benzenesulfinic acid

4-Iodo-benzenesulfinic acid

Cat. No. B8445929
M. Wt: 268.07 g/mol
InChI Key: UYTWXYBJKWIFSB-UHFFFAOYSA-N
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Patent
US08853213B2

Procedure details

A solution of sodium carbonate (9.4 g, 74.375 mmol) in water (30 mL, 10 v/w) was dropwise added to a solution of 4-iodo-benzenesulfonyl chloride (3 g, 9.917 mmol) in 1,4-dioxane (15 mL, 5 v/w) at room temperature, followed by stirring at room temperature for 30 min. Then, 1N aqueous sodium hydroxide was dropwise added thereto so as to adjust the pH of the reaction mixture to 14, followed by stirring at room temperature for 12 hours. The reaction mixture was cooled to 0° C., and conc. H2SO4 solution was dropwise to adjust the pH of the reaction mixture to 1. The reaction mixture was extracted three times with ethyl acetate, and the organic layer thus obtained was washed with water. The washed layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (2.5 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[I:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.[OH-].[Na+].OS(O)(=O)=O>O.O1CCOCC1>[I:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([OH:16])=[O:15])=[CH:10][CH:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer thus obtained
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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